Receptor Binding Affinity: Rac S 33138 Demonstrates ~25-Fold Selectivity for D3 over D2 Receptors Compared to Non-Selective Antipsychotics
Rac S 33138 displays a marked preference for the human dopamine D3 receptor over the D2L and D2S isoforms, with a ~25-fold higher affinity [1]. This is in stark contrast to clinically used antipsychotics like haloperidol, clozapine, olanzapine, and risperidone, which show similar affinities for both D3 and D2 sites [1].
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.7 for human D3 receptor; pKi = 7.1 for human D2L receptor; pKi = 7.3 for human D2S receptor |
| Comparator Or Baseline | Haloperidol, Clozapine, Olanzapine, Risperidone: Showed similar affinities for hD3, hD2L, and hD2S sites |
| Quantified Difference | Approximately 25-fold higher affinity for D3 over D2 |
| Conditions | In vitro radioligand binding assays using recombinant human receptors expressed in CHO cells |
Why This Matters
This quantitative selectivity ratio is essential for experiments aiming to attribute functional outcomes specifically to D3 receptor blockade.
- [1] Millan, M. J., Mannoury la Cour, C., Novi, F., Maggio, R., Audinot, V., Newman-Tancredi, A., ... & Lavielle, G. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-599. View Source
